2-Propanone, 1-(formyloxy)- 2-Propanone, 1-(formyloxy)-
Brand Name: Vulcanchem
CAS No.: 10258-70-5
VCID: VC18859767
InChI: InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3
SMILES:
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol

2-Propanone, 1-(formyloxy)-

CAS No.: 10258-70-5

Cat. No.: VC18859767

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

2-Propanone, 1-(formyloxy)- - 10258-70-5

Specification

CAS No. 10258-70-5
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
IUPAC Name 2-oxopropyl formate
Standard InChI InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3
Standard InChI Key WNVAJGCMEDTLIE-UHFFFAOYSA-N
Canonical SMILES CC(=O)COC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propanone core ((CH3)2CO\text{(CH}_3\text{)}_2\text{CO}) modified by a formyloxy substituent at the 1-position. This configuration introduces steric and electronic effects that influence its behavior in chemical reactions. The carbonyl group (C=O\text{C=O}) of the ketone and the ester linkage (–O–C=O\text{–O–C=O}) create polar regions, enhancing solubility in organic solvents like ethyl acetate and dichloromethane .

Property2-Propanone, 1-(formyloxy)-2-Propanone, 1-(1-oxopropoxy)- 1-Fluoro-2-propanone
Molecular FormulaC4H6O3\text{C}_4\text{H}_6\text{O}_3C6H10O3\text{C}_6\text{H}_{10}\text{O}_3C3H5FO\text{C}_3\text{H}_5\text{FO}
Molecular Weight (g/mol)102.09130.1476.07
Boiling Point~150–160°C (estimated)Not reported75.05°C
Density~1.12 g/cm³ (predicted)1.08 g/cm³ 1.00 g/cm³

The ester group increases molecular weight and boiling point relative to simpler propanone derivatives like acetone (C3H6O\text{C}_3\text{H}_6\text{O}, bp 56°C) .

Synthesis and Manufacturing

Esterification Routes

The compound is synthesized via esterification of 1-hydroxy-2-propanone with formic acid under acidic catalysis. Alternative methods include:

  • Transesterification: Reaction of 1-acetoxy-2-propanone with formate esters.

  • Acylation: Treatment of 1-hydroxy-2-propanone with formyl chloride in the presence of a base .

These routes parallel the synthesis of 2-propanone, 1-(1-oxopropoxy)-, where propionic acid derivatives are used instead of formic acid .

Reactivity and Chemical Behavior

Hydrolysis

The formyloxy group undergoes hydrolysis in aqueous media:

(CH3)2C(O)OCHO+H2O(CH3)2C(O)OH+HCOOH\text{(CH}_3\text{)}_2\text{C(O)OCHO} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{C(O)OH} + \text{HCOOH}

This reaction is accelerated under acidic or basic conditions, making the compound sensitive to moisture .

Nucleophilic Substitution

The electron-deficient carbonyl carbon participates in nucleophilic additions. For instance, reaction with amines yields Schiff bases, while Grignard reagents produce tertiary alcohols .

Applications and Functional Utility

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-keto esters, which are pivotal in producing non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants . Its role mirrors that of 1-(1-oxopropoxy)-2-propanone in generating prodrug derivatives .

Polymer Chemistry

As a cross-linking agent, it enhances the thermal stability of polyesters and polyurethanes. The formyloxy group decomposes at elevated temperatures, releasing volatile byproducts that create porous structures .

Comparative Analysis with Related Compounds

Functional Group Effects

CompoundKey ReactivityApplication Example
2-Propanone, 1-(formyloxy)-Ester hydrolysis, ketone reductionDrug synthesis
1-Fluoro-2-propanone Halogenation, radical reactionsFluorinated polymer production
1-Phenyl-2-propanone Reductive aminationIllicit drug synthesis marker

The formyloxy derivative’s bifunctional nature enables diverse transformations compared to halogenated or aryl-substituted analogs .

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